3-(Tetradecanoyloxy)tetradecanoic acid
Overview
Description
3-(Tetradecanoyloxy)tetradecanoic acid is a complex organic compound with the molecular formula C28H54O4. It is a type of fatty acid ester, specifically an ester of tetradecanoic acid (myristic acid) and tetradecanol. This compound is known for its role in various biochemical processes and its presence in certain lipid structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradecanoyloxy)tetradecanoic acid typically involves the esterification of tetradecanoic acid with tetradecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Tetradecanoic acid+TetradecanolH2SO43-(Tetradecanoyloxy)tetradecanoic acid+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-(Tetradecanoyloxy)tetradecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding tetradecanoic acid and tetradecanol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and tetradecanol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
3-(Tetradecanoyloxy)tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its presence in certain bacterial lipids.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Tetradecanoyloxy)tetradecanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester bond can be hydrolyzed by lipases, releasing tetradecanoic acid and tetradecanol, which can then participate in various metabolic pathways. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid (Myristic acid): A saturated fatty acid with a similar carbon chain length.
Tetradecanol: A fatty alcohol with a similar carbon chain length.
3-Hydroxytetradecanoic acid: A hydroxylated derivative of tetradecanoic acid.
Uniqueness
3-(Tetradecanoyloxy)tetradecanoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its parent compounds. Its amphiphilic nature makes it useful in various applications, particularly in the study of lipid interactions and membrane dynamics.
Properties
IUPAC Name |
3-tetradecanoyloxytetradecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-14-16-18-20-22-24-28(31)32-26(25-27(29)30)23-21-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYESSKQVAKTOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550697 | |
Record name | 3-(Tetradecanoyloxy)tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64108-60-7 | |
Record name | 3-(Tetradecanoyloxy)tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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